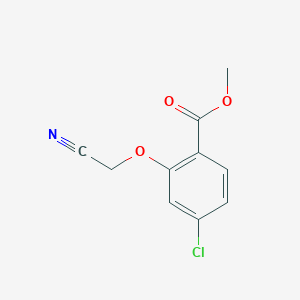

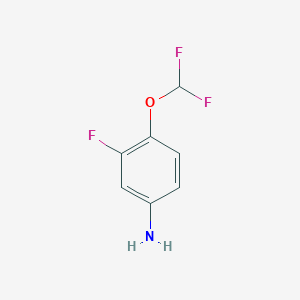

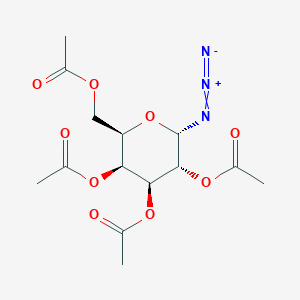

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide" is not directly mentioned in the provided papers. However, the papers discuss various related acetylated galactopyranosides and their derivatives, which are key intermediates in the synthesis of other compounds and are used in the study of enzymatic activities and the synthesis of complex carbohydrates .

Synthesis Analysis

The synthesis of related compounds involves the acetylation of galactopyranosides and the formation of key intermediates. For instance, 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-D-galactopyranosyl bromide is prepared and used to synthesize a trisaccharide after deprotection . Similarly, the synthesis of 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside involves the condensation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with an aglycone alcohol .

Molecular Structure Analysis

The molecular structures of these compounds are often determined using X-ray crystallography. For example, the crystal structure of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside reveals a chair conformation for the sugar molecules and preferred trans conformation for the acetyl groups . Similarly, the structure of 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is analyzed by X-ray diffraction, showing the β-D-galactopyranose rings in the 4C1 chair conformation .

Chemical Reactions Analysis

The chemical reactions involving these compounds can lead to the formation of various structures. For instance, the reaction of 2,3,4,6-tetra-O-acetyl-1-bromo-D-galactopyranosyl cyanide with silver or mercury(II) acetate results in inversion of configuration at the cyanide-bearing carbon . These reactions are crucial for the synthesis of complex carbohydrates and for understanding the stereochemistry of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structures and conformational stability. The crystallographic data provide insights into the density and molecular conformations of the compounds . The solid-state structure of related disaccharides, such as methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-galactopyranoside, is analyzed using a combination of experimental and theoretical methods, revealing the conformations that fit the experimental structures .

科学研究应用

Synthesis of Glycoconjugates

One notable application involves the synthesis of azido-functionalized carbohydrates for designing glycoconjugates. This method utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuACC), a form of "click chemistry," to readily connect azido-functionalized carbohydrate derivatives to alkyne-functionalized biomolecules, facilitating various chemical biology applications (Cecioni, Goyard, Praly, & Vidal, 2012).

Anti-metastatic Activity Exploration

Another application is in the synthesis of glycoside clusters scaffolded onto different backbones to explore anti-metastatic activity. This synthesis pathway provides an efficient method for creating complex carbohydrate structures that can be used in biological studies (Meng, Yang, Li, Li, Cheng, Cai, & Li, 2002).

Functionalization of Carbon Nanotubes

Functionalization of pristine single-walled carbon nanotubes (SWCNTs) with sugar azides, including 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide, represents another significant application. This approach enhances the solubility of carbon nanotubes in water, demonstrating the potential for bioconjugation and biosensing applications (Leinonen, Pettersson, & Lajunen, 2011).

Structural Analysis of Carbohydrate Derivatives

The solid-state structure analysis of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-β-d-galactopyranoside and related derivatives has provided insights into the molecular conformations of these complex sugars. This information is crucial for understanding the chemical behavior and reactivity of such compounds (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).

安全和危害

属性

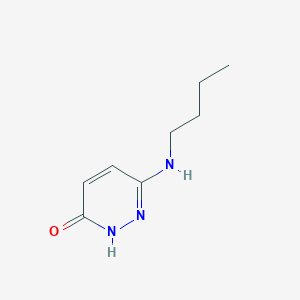

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461082 |

Source

|

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide | |

CAS RN |

94427-00-6 |

Source

|

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)